Tributyltin hydroxide is an organotin compound with the molecular formula and a molar mass of 307.06 g/mol. It appears as a colorless to pale yellow liquid and is known for its toxicological properties, particularly as a biocide in various applications. The compound is classified under the European Inventory of Existing Commercial Chemical Substances with the EINECS number 213-939-8 and has a CAS number of 1067-97-6. Its melting point is approximately 15.5 °C, while its boiling point ranges from 186 to 190 °C at reduced pressure (5 Torr) .
Tributyltin hydroxide is notable for its role in the production of other organotin compounds and its use as a biocide in antifouling paints, although its use has been restricted due to environmental concerns .
Due to its well-documented endocrine disrupting and overall toxic effects on aquatic organisms, TBTO serves as a reference material for researchers studying these mechanisms. Studies investigating the impacts of endocrine disruptors on various species often use TBTO as a positive control to establish the presence and pathway of endocrine disruption. For instance, research on the neurotoxic effects of TBTO in rat cortical neurons helps elucidate potential mechanisms of neuronal death caused by environmental toxins [].
The development of sensitive and accurate analytical techniques for TBTO detection remains an important research area. Researchers are continuously refining methods to measure TBTO in environmental samples, such as water, sediment, and tissues of aquatic organisms. These advancements allow for better monitoring of TBTO contamination and its potential ecological risks [].
Additionally, tributyltin hydroxide can react with acids to form tributyltin salts, which are often used in various chemical syntheses. Its reactivity is attributed to the tin atom's ability to form stable bonds with various organic groups .
Tributyltin hydroxide exhibits significant biological activity, particularly as an endocrine disruptor. Studies have shown that it can interfere with hormone signaling pathways, affecting calcium metabolism and cyclic adenosine monophosphate production in cells . This disruption can lead to detrimental effects on growth and reproduction in aquatic organisms, particularly mollusks, which have shown altered reproductive systems upon exposure .
The toxicity of tributyltin compounds has resulted in widespread environmental concerns, leading to restrictions on their use in marine applications due to bioaccumulation and biomagnification effects in ecosystems .
Tributyltin hydroxide can be synthesized through various methods:
Tributyltin hydroxide is primarily used in:
Studies on tributyltin hydroxide interactions reveal its capacity to bind with various biological molecules, leading to significant physiological effects. For instance:
These interactions underscore the importance of understanding tributyltin hydroxide's biological implications when assessing its environmental risks.
Tributyltin hydroxide shares structural similarities with other organotin compounds, such as:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Tributyltin oxide | Used as an antifouling agent; less soluble than hydroxide | |
Trimethyl tin hydroxide | Less toxic; used in organometallic chemistry | |
Triphenyl tin hydroxide | Higher lipophilicity; used in polymer stabilization |
Uniqueness of Tributyltin Hydroxide:
Tributyltin hydroxide possesses the empirical molecular formula C₁₂H₂₈OSn [1] [2] [3]. This formulation represents a single tin atom covalently bonded to three butyl groups (C₄H₉) and one hydroxyl group (OH). The compound consists of twelve carbon atoms, twenty-eight hydrogen atoms, one oxygen atom, and one tin atom [1] [2].
The structural composition can be systematically broken down as follows: the three butyl groups contribute C₁₂H₂₇ to the overall molecular formula, while the hydroxyl group contributes OH. These substituents are directly bonded to the central tin atom, forming a tetrahedral arrangement around the metal center [3] [4].
The molecular structure exhibits no significant isomeric variations due to the tetrahedral geometry around the tin center and the identical nature of the three butyl substituents [4]. The butyl groups in tributyltin hydroxide are n-butyl groups, maintaining a linear carbon chain structure without branching.
The molecular weight of tributyltin hydroxide has been consistently determined to be 307.06 grams per mole across multiple authoritative sources [1] [2] [3] [5]. This molecular weight falls within the specified range of 307-308 grams per mole as indicated in various chemical databases and research publications.
The molecular weight calculation is based on the atomic weights of the constituent elements: carbon (12.01 g/mol), hydrogen (1.008 g/mol), oxygen (15.999 g/mol), and tin (118.71 g/mol). The precise molecular weight of 307.06 g/mol reflects the summation of these atomic contributions according to the molecular formula C₁₂H₂₈OSn [2] [3].
Table 1: Chemical Identity Properties | |
---|---|
Property | Value |
Molecular Formula | C₁₂H₂₈OSn |
Molecular Weight | 307.06 g/mol |
Empirical Formula | C₁₂H₂₈OSn |
Carbon Content | 12 atoms |
Hydrogen Content | 28 atoms |
Oxygen Content | 1 atom |
Tin Content | 1 atom |
The tin-hydroxide bond in tributyltin hydroxide exhibits characteristic covalent bonding between the tin center and the oxygen atom of the hydroxyl group. The tin-oxygen bond length in organotin hydroxides typically measures approximately 2.08 Å, which is consistent with standard Sn-O bond distances observed in similar organotin compounds [6] [7].
The hydroxyl group adopts a monodentate coordination mode, meaning it binds to the tin atom through the oxygen atom only, with no additional coordination through the hydrogen atom [3]. This configuration results in a direct Sn-OH linkage that contributes to the overall tetrahedral geometry around the tin center.
The tin atom in tributyltin hydroxide maintains its tetravalent oxidation state (Sn⁴⁺), which is the most stable oxidation state for organotin compounds [4] [8]. The hydroxyl group acts as an anionic ligand, balancing the positive charge on the tin center along with the three butyl groups that serve as neutral ligands.
The three butyl groups in tributyltin hydroxide are arranged in a tetrahedral configuration around the central tin atom, along with the hydroxyl group occupying the fourth coordination site [4] [8]. Each butyl group consists of a four-carbon linear chain with the terminal carbon atom directly bonded to the tin center.
The tin-carbon bond lengths in organotin compounds typically range from 2.14 to 2.17 Å, representing strong covalent bonds between the tin center and the carbon atoms of the butyl groups [9] [4] [10]. These bond lengths are characteristic of sp³ hybridized tin atoms in tetrahedral environments.
The bond angles around the tin center approximate the ideal tetrahedral angle of 109.5°, although slight distortions may occur due to steric interactions between the bulky butyl groups [9] [4]. The butyl groups adopt extended conformations to minimize steric hindrance, with the carbon chains oriented to maximize the distance between neighboring groups.
Table 2: Structural Characteristics | |
---|---|
Structural Feature | Description/Value |
Molecular Geometry | Tetrahedral around tin center |
Central Atom Hybridization | sp³ |
Tin-Carbon Bond Length | 2.14-2.17 Å |
Tin-Oxygen Bond Length | 2.08 Å |
Coordination Number | 4 |
Bond Angles | ~109.5° |
Number of Butyl Groups | 3 |
Hydroxyl Group Coordination | Monodentate |
According to International Union of Pure and Applied Chemistry nomenclature standards, tributyltin hydroxide is systematically named as "tributylstannanylium;hydroxide" [3]. This nomenclature reflects the ionic nature of the compound, where the tributylstannanylium cation is associated with a hydroxide anion.
The International Union of Pure and Applied Chemistry naming system recognizes the compound as an organotin hydroxide derivative, emphasizing the presence of three butyl groups attached to the tin center. The systematic name follows the convention of naming the organic substituents first, followed by the metal center designation, and finally the anionic ligand.
Alternative International Union of Pure and Applied Chemistry-acceptable names include "stannane, tributylhydroxy-" and "stannane, (hydroxy)tributyl-", which emphasize the stannane backbone with the hydroxyl substituent [1] [2] [11]. These variations reflect different approaches to naming the same molecular structure while maintaining consistency with International Union of Pure and Applied Chemistry guidelines.
Tributyltin hydroxide is registered under two primary Chemical Abstracts Service registry numbers: 1067-97-6 and 80883-02-9 [1] [2] [5] [12]. The dual registry number system reflects historical registration practices and potential variations in sample preparation or analytical characterization methods.
The primary Chemical Abstracts Service number 1067-97-6 is most commonly referenced in scientific literature and chemical databases [1] [2] [3]. This registry number is associated with the European Inventory of Existing Commercial Chemical Substances number 213-939-8, indicating the compound's commercial availability and regulatory status in European markets [2] [3] [13].
The secondary Chemical Abstracts Service number 80883-02-9 appears in various commercial and research contexts [5] [12] [14]. Both registry numbers refer to the same chemical compound with identical molecular formula and structural characteristics, ensuring unambiguous identification across different chemical databases and regulatory systems.
Tributyltin hydroxide appears as a colorless to pale yellow liquid at room temperature [2]. The compound maintains its liquid state under standard conditions with a melting point of 15.5°C [3]. The physical form can vary slightly depending on purity, with some commercial preparations appearing as pale yellow liquids while high-purity samples tend to be colorless [2].
Property | Value | Reference |
---|---|---|
Physical State | Liquid | [3] |
Appearance | Colorless to pale yellow liquid | [2] |
Melting Point | 15.5°C | [3] |
Boiling Point | 186-190°C (at 5 Torr) | [3] |
Tributyltin hydroxide exhibits characteristic infrared absorption bands that distinguish it from other organotin compounds. The hydroxyl group produces distinctive stretching vibrations at 3610-3630 cm⁻¹ and bending vibrations at 880-920 cm⁻¹ [4]. These spectral features are consistent with the presence of the tin-hydroxide bond and can be used for identification and quantification purposes.
¹¹⁹Sn NMR Spectroscopy: The tin atom in tributyltin hydroxide exhibits chemical shifts in the range of +115 to +125 ppm, indicating four-coordinate geometry around the tin center [5] [6]. This coordination number is consistent with the tetrahedral arrangement of three butyl groups and one hydroxide group around the tin atom.
¹³C NMR Spectroscopy: The carbon atoms in the butyl chains show characteristic chemical shifts, with carbon atoms directly bonded to tin appearing in the downfield region. The carbon backbone of the butyl groups produces signals between 14-28 ppm, representing the various carbon positions in the alkyl chains [5].
Tributyltin hydroxide shows a quadrupole splitting of 2.78-2.99 mm s⁻¹ in Mössbauer spectroscopy, which is characteristic of triorganotin hydroxides and distinguishes them from bis(triorganotin) oxides [4].
Tributyltin hydroxide demonstrates limited solubility in water, with solubility values that vary significantly with environmental conditions. The compound's hydrophobic nature, attributed to the three butyl groups, results in preferential partitioning away from aqueous phases [7]. The aqueous solubility is influenced by several factors:
In seawater environments, tributyltin hydroxide exists predominantly as a mixture of the hydroxide form, chloride complex, and carbonate complex, with the distribution depending on pH and ionic strength [8].
Tributyltin hydroxide exhibits high solubility in organic solvents, making it compatible with various non-polar and moderately polar solvents [7]. This characteristic facilitates its use in analytical procedures and extraction methods:
The high organic solvent solubility is attributed to the hydrophobic nature of the three butyl groups, which dominate the molecular interactions despite the presence of the polar hydroxide group [7].
The octanol-water partition coefficient (Log Kow) for tributyltin hydroxide ranges from 3.19 to 3.84 in distilled water, with a value of 3.54 reported for seawater conditions [11] [12] [13]. This range indicates that tributyltin hydroxide is moderately hydrophobic and has significant potential for bioaccumulation in fatty tissues of organisms.
The variation in Log Kow values reflects the influence of environmental conditions:
These partition coefficients are substantially higher than some previous literature reports but align more closely with observed bioaccumulation measurements in marine organisms [13].
The sediment-water partition coefficient (Kd) for tributyltin hydroxide varies significantly with environmental conditions, ranging from 1.1×10² to 8.2×10³ L/kg [14] [15]. This wide range reflects the influence of various factors:
The organic carbon-normalized partition coefficient (Koc) in marine environments is approximately 32,000 (log Koc ≈ 4.5) [16], indicating strong affinity for organic matter in sediments.
Tributyltin hydroxide demonstrates high thermal stability under normal environmental conditions [17]. The compound can withstand moderate temperature increases without significant decomposition, making it persistent in various environmental matrices. However, at elevated temperatures, some degradation can occur through debutylation reactions.
The compound shows high oxidative stability in environmental conditions [17]. This stability contributes to its persistence in marine environments and sediments, where oxidative processes are common. The tin-carbon bonds remain intact under normal oxidative conditions, though extreme oxidative stress can lead to degradation.
Tributyltin hydroxide can undergo hydrolytic reactions under certain conditions [18]. The hydrolysis process involves:
The hydrolytic stability varies significantly between aerobic and anaerobic conditions, with half-lives ranging from 360-775 days in surficial sediments under aerobic conditions, while anaerobic conditions can extend the half-life to tens of years [19].
Tributyltin hydroxide exhibits essential stability to photodegradation in aquatic environments [18]. Even with photosensitizers present, the compound shows minimal photochemical degradation at various pH values (5, 7, and 9) in both freshwater and saltwater systems. This photochemical stability contributes to its environmental persistence and bioaccumulation potential.
The primary degradation pathway involves sequential debutylation: